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molecular formula C6H5BrFN B1527622 6-Bromo-2-fluoro-3-methylpyridine CAS No. 1211536-81-0

6-Bromo-2-fluoro-3-methylpyridine

Cat. No. B1527622
M. Wt: 190.01 g/mol
InChI Key: GQJQOJQNLCYCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434725B2

Procedure details

To Diisopropylamine (22.001 mmol; 2240 mg; 3.13 mL) in THF (40 mL) at 0° C. was added N-Butyllithium (2.5 mol/L) in Hexane (24.001 mmol; 9.6 mL). The reaction was stirred at 0° C. for 0.5 h, and then cooled to −78° C. 2-bromo-6-fluoro-pyridine (20.001 mmol; 3520.0 mg) in THF (10 mL) was added dropwise. The mixture was stirred at −78° C. for 3 h. Iodomethane (22.001 mmol; 3122.8 mg; 1.37 mL) was added slowly. The mixture was allowed to warm to room temperature with stirring for 1 hour. The reaction was quenched with water (˜50 mL) and stirred overnight. The layers were separated. The organic layer was concentrated, and the residue was purified on silica eluted with 0 to 5% EtOAc in Heptane to afford 6-bromo-2-fluoro-3-methyl-pyridine as a white solid (2.08 g, 55%).
Quantity
3.13 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3520 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.37 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.[Li+].CCC[CH2-].CCCCCC.[Br:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([F:26])[N:21]=1.IC>C1COCC1>[Br:19][C:20]1[N:21]=[C:22]([F:26])[C:23]([CH3:1])=[CH:24][CH:25]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.13 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CCC[CH2-]
Name
Quantity
9.6 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3520 mg
Type
reactant
Smiles
BrC1=NC(=CC=C1)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.37 mL
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
with stirring for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water (˜50 mL)
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica
WASH
Type
WASH
Details
eluted with 0 to 5% EtOAc in Heptane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=CC=C(C(=N1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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